molecular formula C8H6Br2 B121113 3,5-Dibromostyrene CAS No. 120359-56-0

3,5-Dibromostyrene

Cat. No. B121113
M. Wt: 261.94 g/mol
InChI Key: OITDEAXLQUVPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08257837B2

Procedure details

Tetrahydrofuran (20 mL) was added to methyltriphenylphosphonium bromide (3.150 g, 8.8 mmol). Then potassium t-butoxide (0.989 g, 8.8 mmol) was added herein small portions with ice-cooling, and the mixture was stirred at room temperature for 1 hr. The resultant slurry was cooled to −78° C. and a tetrahydrofuran (20 mL) solution containing 3,5-dibromobenzaldehyde (1.519 g, 5.8 mmol) was added dropwise. The reaction solution was allowed to warm to room temperature and stirred for 1 hr, and then a saturated ammonium chloride aqueous solution was added to the reaction solution. The product was extracted with ethyl acetate, the solvent was distilled off under reduced pressure, and the residue was purified with silica-gel column chromatography to obtain 3,5-dibromostyrene (1.2 g, 4.6 mmol).
Quantity
0.989 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.519 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.15 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([Br:16])[CH:15]=1)[CH:11]=O.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([Br:16])[CH:15]=1)[CH:11]=[CH2:1] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0.989 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1.519 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.15 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was cooled to −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica-gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.